3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile

Description

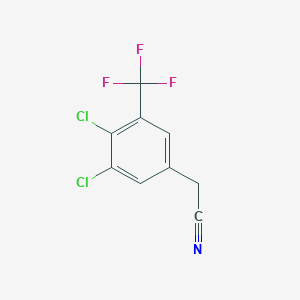

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile compound characterized by a benzene ring substituted with chlorine atoms at positions 3 and 4, a trifluoromethyl (-CF₃) group at position 5, and an acetonitrile (-CH₂CN) side chain. This structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry and agrochemical research.

Properties

IUPAC Name |

2-[3,4-dichloro-5-(trifluoromethyl)phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2F3N/c10-7-4-5(1-2-15)3-6(8(7)11)9(12,13)14/h3-4H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQMPMRZMPUAPCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzyl chloride and trifluoromethyl iodide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

Reaction Steps:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common reagents and conditions used in these reactions include bases, solvents like DMF or acetonitrile, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile has diverse applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its use in developing new therapeutic agents, particularly in targeting specific enzymes or receptors.

Industry: It serves as a building block in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Key Observations :

- Substituent Position : The main compound distinguishes itself with two chlorine atoms at positions 3 and 4, whereas analogs like 2-Chloro-5-(trifluoromethyl)phenylacetonitrile () and 3-(Trifluoromethyl)phenylacetonitrile () have fewer halogens or different substitution patterns.

- Ring System : The pyridine derivative () introduces nitrogen into the aromatic system, altering electronic properties compared to benzene-based analogs .

Physicochemical Properties

Key Observations :

- Molecular Weight : The brominated analog (298.48 g/mol) is significantly heavier due to bromine’s atomic mass .

- Availability : The main compound’s discontinuation contrasts with the commercial availability of simpler analogs like 3-(Trifluoromethyl)phenylacetonitrile, which is sold by Kanto Reagents in >98% purity .

Biological Activity

3,4-Dichloro-5-(trifluoromethyl)phenylacetonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H6Cl2F3N

- Molecular Weight : 260.06 g/mol

Physical Properties

| Property | Value |

|---|---|

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Appearance | White to light yellow solid |

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which contributes to its pharmacological effects. This compound has shown potential in inhibiting certain enzymes and receptors involved in disease processes.

Pharmacological Properties

- Anticancer Activity : Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency against cancer cell lines. For instance, similar compounds have demonstrated significant inhibition of tumor growth in preclinical models.

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases.

- Antimicrobial Activity : The compound has been evaluated for antimicrobial properties, with preliminary results showing effectiveness against various bacterial strains.

Case Studies

- Study on Anticancer Effects :

- Neuroprotective Mechanisms :

-

Antimicrobial Studies :

- In vitro studies have shown that the compound displays activity against Gram-positive bacteria, indicating its potential use as an antimicrobial agent.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds.

| Compound | Biological Activity | Notes |

|---|---|---|

| 2-(Trifluoromethyl)phenylacetonitrile | Moderate anticancer activity | Lacks chlorine substitution |

| 4-Chloro-3-trifluoromethylphenylacetonitrile | Enhanced neuroprotective effects | Different substitution pattern |

| 3-Trifluoromethylbenzylacetonitrile | Antimicrobial properties | Similar structure but different functional groups |

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.